molecular formula C17H13NO6 B11083093 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene

2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene

Cat. No.: B11083093
M. Wt: 327.29 g/mol
InChI Key: QWOUKIOUQBZKAX-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene is a complex organic compound that features a benzodioxole ring fused with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with appropriate chromene precursors under controlled conditions. The reaction often requires catalysts such as palladium chloride (PdCl2) and bases like cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The benzodioxole ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is crucial for its binding affinity and activity.

Comparison with Similar Compounds

Uniqueness: 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene stands out due to its combination of a benzodioxole ring with a chromene structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H13NO6

Molecular Weight

327.29 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene

InChI

InChI=1S/C17H13NO6/c1-21-14-4-2-3-10-7-12(18(19)20)16(24-17(10)14)11-5-6-13-15(8-11)23-9-22-13/h2-8,16H,9H2,1H3

InChI Key

QWOUKIOUQBZKAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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